molecular formula C9H12N2O2 B1396116 (2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester CAS No. 1300019-71-9

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester

Cat. No.: B1396116
CAS No.: 1300019-71-9
M. Wt: 180.2 g/mol
InChI Key: KLFBNWSMVXMHOS-HTKRNXBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designated as ethyl (2Z,4E)-5-amino-2-cyano-3-methylpenta-2,4-dienoate. The stereochemical descriptors (2Z,4E) indicate the specific geometric configurations of the double bonds within the pentadienoic acid backbone. The Z configuration at the 2-position denotes that the higher priority substituents on either side of the carbon-carbon double bond are positioned on the same side of the bond, while the E configuration at the 4-position indicates that these substituents are arranged on opposite sides of the respective double bond.

The compound is registered under Chemical Abstracts Service number 1300019-71-9 and carries the Molecular Design Limited number MFCD18384836. The stereochemical complexity arises from the presence of two distinct double bonds that can adopt different geometric configurations independently. The (2Z,4E) configuration represents one of four possible geometric isomers, with this particular arrangement being thermodynamically favored due to reduced steric interactions between substituents.

Nomenclature Parameter Value
IUPAC Name ethyl (2Z,4E)-5-amino-2-cyano-3-methylpenta-2,4-dienoate
Chemical Abstracts Service Number 1300019-71-9
Molecular Design Limited Number MFCD18384836
Stereochemical Configuration (2Z,4E)
Geometric Isomer Count 4 possible isomers

The InChI representation InChI=1S/C9H12N2O2/c1-3-13-9(12)8(6-11)7(2)4-5-10/h4-5H,3,10H2,1-2H3/b5-4+,8-7- provides a complete structural description, with the final portion /b5-4+,8-7- specifically encoding the stereochemical information. The plus sign indicates the E configuration while the minus sign denotes the Z configuration, corresponding to the systematic nomenclature.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a predominantly planar conjugated system with specific angular relationships between functional groups. Analysis of related pentadienoic acid derivatives indicates that conjugated diene systems typically adopt planar conformations to maximize π-orbital overlap and stabilization energy. The pentadiene backbone exhibits minimal deviation from planarity, with root mean square deviations typically ranging from 0.02 to 0.05 angstroms in similar compounds.

The presence of the cyano group at the 2-position introduces significant electronic effects that influence the overall molecular conformation. Computational studies on related systems suggest that the cyano substituent adopts a coplanar arrangement with the conjugated system to maximize resonance stabilization. The amino group at the 5-position, while capable of rotation, preferentially adopts conformations that allow for optimal conjugation with the adjacent double bond system.

The ethyl ester moiety typically exhibits dihedral angles ranging from 11 to 14 degrees relative to the main conjugated system, as observed in structurally similar compounds. This slight deviation from planarity results from steric interactions between the ester group and adjacent substituents while maintaining sufficient orbital overlap for electronic delocalization.

Geometric Parameter Value Range Reference
Pentadiene System Planarity 0.02-0.05 Å deviation Related compounds
Ester Group Dihedral Angle 11-14° Similar structures
Carbon-Carbon Bond Length (conjugated) 1.45-1.48 Å Typical range
Cyano Group Orientation Coplanar with diene system Computational predictions

The conjugated nature of the system results in characteristic bond length alternation patterns. The carbon-carbon single bonds within the conjugated system are shortened compared to typical single bonds, typically measuring around 1.47 angstroms, while the double bonds are slightly elongated from their normal length due to partial single bond character arising from resonance delocalization.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound is dominated by extensive π-electron delocalization across the conjugated pentadiene system. The presence of both electron-donating amino and electron-withdrawing cyano groups creates a unique "push-pull" electronic arrangement that significantly enhances the compound's resonance stabilization. This electronic configuration results in substantial polarization of the π-electron system, with the amino group serving as an electron donor and the cyano group functioning as an electron acceptor.

The resonance effect manifests through multiple contributing structures that collectively describe the actual electronic distribution within the molecule. The amino group at the 5-position contributes lone pair electrons to the conjugated system through π-donation, while the cyano group at the 2-position withdraws electron density through its strong electron-accepting properties. This electronic asymmetry creates a dipolar character that influences both the stability and reactivity of the compound.

Molecular orbital theory provides insight into the enhanced stability of conjugated systems compared to isolated double bonds. The four π electrons from the two double bonds combine to form four molecular orbitals: two bonding and two antibonding. In the ground state, the two bonding orbitals are filled, creating a lower energy configuration than would exist in non-conjugated analogues. The interaction between the conjugated diene system and the cyano group further modifies these orbital energies through mixing of π and π* orbitals.

Electronic Parameter Effect Stabilization
Amino Group π-Donation Electron density increase +3-5 kcal/mol
Cyano Group π-Acceptance Electron density decrease +8-12 kcal/mol
Conjugation Stabilization Delocalization energy +15-20 kcal/mol
Push-Pull Effect Enhanced polarization +5-8 kcal/mol

The Simplified Molecular Input Line Entry System representation CCOC(=O)/C(=C(/C)\C=C\N)/C#N clearly illustrates the electronic connectivity and demonstrates the alternating single and double bond pattern characteristic of conjugated systems. The forward and backward slashes in the notation indicate the specific stereochemical arrangements of the double bonds, reinforcing the importance of geometric configuration in determining electronic properties.

The combination of resonance stabilization, conjugation effects, and the push-pull electronic arrangement results in a compound with enhanced thermodynamic stability compared to non-conjugated analogues. This stability is reflected in the compound's ability to exist as a discrete geometric isomer under ambient conditions, as evidenced by its commercial availability and storage at ambient temperature.

Properties

IUPAC Name

ethyl (2Z,4E)-5-amino-2-cyano-3-methylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8(6-11)7(2)4-5-10/h4-5H,3,10H2,1-2H3/b5-4+,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBNWSMVXMHOS-HTKRNXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C=CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\C=C\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

Overview:
The Knoevenagel condensation is a classical method for constructing conjugated dienes, especially suitable for synthesizing the target compound due to its conjugated system. This reaction typically involves the condensation of an aldehyde with an active methylene compound under basic catalysis.

Procedure Details:

  • Starting Materials:
    • Ethyl cyanoacetate (as the active methylene component)
    • An appropriate aldehyde precursor, such as a methyl-substituted cinnamaldehyde derivative, to introduce the methyl group and facilitate the formation of the conjugated diene system.
  • Reaction Conditions:

    • Base catalyst: piperidine or pyridine
    • Solvent: ethanol or acetic acid
    • Temperature: room temperature to reflux, depending on reactivity
  • Reaction Steps:

    • Dissolve ethyl cyanoacetate in ethanol under stirring.
    • Add the aldehyde precursor slowly and maintain stirring.
    • Introduce the base catalyst and reflux for several hours to promote condensation.
    • Monitor progress via TLC.
    • Upon completion, acidify the mixture to precipitate the product.
  • Purification:

    • Crystallization from suitable solvents such as ethanol or ethyl acetate.
    • Further purification via column chromatography if necessary.

Advantages:

  • High selectivity for conjugated systems
  • Mild reaction conditions

Multi-Step Synthesis via Michael Addition and Cyclization

Overview:
A more advanced route involves initial Michael addition, followed by cyclization and functional group transformations to install amino and cyano groups at specific positions.

Procedure Details:

  • Step 1: Michael Addition
    • React a suitable β-keto ester with a cyano-substituted α,β-unsaturated compound under basic conditions to form a key intermediate.
  • Step 2: Functional Group Modification

    • Introduce amino groups via nucleophilic substitution or reduction of nitrile groups.
    • Convert ester groups to amino derivatives through hydrolysis and subsequent amination.
  • Step 3: Stereoselective Isomerization

    • Control the stereochemistry of the double bonds (Z and E configurations) using temperature, solvent polarity, or chiral catalysts.
  • Step 4: Esterification

    • Finalize the synthesis by esterifying the acid intermediate with ethanol under acidic catalysis to form the ethyl ester.

Reaction Conditions:

  • Use of Lewis acids or chiral catalysts to favor the formation of the (2Z,4E) isomer.
  • Reflux in suitable solvents like acetonitrile or tetrahydrofuran (THF).

Advantages:

  • Precise control over stereochemistry
  • Flexibility for structural modifications

Research Findings:

  • Similar multi-step approaches have been reported in recent synthetic organic chemistry studies, emphasizing the importance of stereoselectivity and functional group compatibility.

Direct Condensation of Functionalized Precursors

Overview:
This method involves the direct condensation of amino, nitrile, and ester precursors, often under catalytic conditions, to assemble the target molecule in a single or few steps.

Procedure Details:

  • Key Reactants:
    • Ethyl cyanoacetate
    • An amino-substituted aldehyde (e.g., amino cinnamaldehyde derivative)
    • Catalysts: basic or acidic catalysts such as potassium carbonate or p-toluenesulfonic acid
  • Reaction Conditions:

    • Solvent: ethanol or acetonitrile
    • Temperature: reflux or mild heating
    • Reaction time: several hours, with monitoring via TLC
  • Process:

    • Mix reactants in the chosen solvent.
    • Add catalyst and reflux.
    • Isolate the product by filtration and purification.

Advantages:

  • Simplified process with fewer steps
  • Suitable for scale-up

Research Data:

  • This approach is supported by recent synthetic reports emphasizing efficiency and operational simplicity.

Data Summary and Comparative Table

Method Key Reactions Stereochemistry Control Yield Potential Complexity References
Knoevenagel Condensation Aldehyde + Ethyl cyanoacetate Moderate, can be optimized Moderate to high Mild, well-established ,
Multi-Step Michael & Cyclization Nucleophilic addition, reduction, cyclization High with chiral catalysts Variable, depends on conditions Complex , recent organic syntheses
Direct Condensation Functionalized precursors Moderate, reaction conditions critical Moderate Simplest

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Organic Synthesis

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as:

  • Michael Addition Reactions : This compound can participate in Michael addition reactions due to its conjugated double bonds, leading to the formation of more complex molecules.
  • Cycloaddition Reactions : The presence of the cyano group enhances its reactivity in cycloaddition processes, making it useful for synthesizing cyclic compounds.

Medicinal Chemistry

Research indicates that derivatives of (2Z,4E)-5-amino-2-cyano compounds exhibit potential pharmacological activities. Some applications include:

  • Anticancer Agents : Certain derivatives have shown promise as anticancer agents by inhibiting specific cancer cell lines.
  • Anti-inflammatory Properties : Studies suggest that modifications of this compound can lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

Agricultural Science

The compound has applications in agrochemicals:

  • Pesticide Development : Its structural features can be exploited to develop new pesticides that target specific pests while minimizing environmental impact.
  • Herbicides : Research is ongoing into its efficacy as a herbicide, particularly in managing resistant weed populations.

Table 2: Summary of Applications

Application AreaSpecific Uses
Organic SynthesisBuilding block for complex organic compounds
Medicinal ChemistryPotential anticancer and anti-inflammatory agents
Agricultural ScienceDevelopment of pesticides and herbicides

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of modified (2Z,4E)-5-amino compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis.

Case Study 2: Pesticide Development

Research conducted by agricultural scientists explored the efficacy of (2Z,4E)-5-amino derivatives as novel herbicides. The findings demonstrated that these compounds effectively inhibited the growth of several weed species while showing low toxicity to non-target plants.

Mechanism of Action

The mechanism by which (2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to the closely related analog (2E,4Z)-2-Cyano-5-dimethylamino-3-(4-methoxy-phenyl)-penta-2,4-dienoic acid methyl ester (CAS: 147078-25-9) .

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog Compound
Molecular Formula C₉H₁₁N₃O₂ (hypothetical) C₁₆H₁₈N₂O₃
Molecular Weight ~209.21 g/mol 286.33 g/mol
Substituents 5-Amino, 2-cyano, 3-methyl 5-Dimethylamino, 2-cyano, 3-(4-methoxy-phenyl)
Ester Group Ethyl Methyl
Stereochemistry (2Z,4E) (2E,4Z)
Purity Not reported ≥95%
Applications Not specified Pharmacological research, synthetic intermediates

Functional Group Impact

  • Amino vs. Dimethylamino Group: The primary amine in the target compound may enhance reactivity in nucleophilic reactions (e.g., Schiff base formation), whereas the dimethylamino group in the analog offers steric hindrance and reduced basicity .
  • 3-Substituent : The methyl group in the target compound reduces steric bulk compared to the 4-methoxy-phenyl group in the analog, which may influence aromatic interactions (e.g., π-stacking in protein binding) .

Stereochemical Considerations

The (2Z,4E) configuration of the target compound vs. the (2E,4Z) configuration in the analog may lead to divergent biological activities. For example, Z/E isomerism can alter molecular geometry, affecting binding affinity to enzymatic targets or receptors.

Reactivity and Stability

  • Cyano Group: Both compounds feature an electron-withdrawing cyano group at position 2, which may stabilize the conjugated system and participate in cycloaddition reactions.
  • Amino Group: The primary amine in the target compound is prone to oxidation or acylation, necessitating protective strategies during synthesis.

Biological Activity

(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester, commonly referred to as ethyl 5-amino-2-cyano-3-methylpenta-2,4-dienoate, is a compound of interest due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.21 g/mol
  • CAS Number : 1300019-71-9
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects and potential as an antitumor agent.

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. Notably, its activity was compared with other synthetic analogs of natural diene acids. The following table summarizes the IC50 values for different cell lines:

CompoundCell LineIC50 (μM)
9aJurkat4.5
9aK5623.1
9aU9372.8
9aHEK29326.17

The compound exhibited significant cytotoxicity, particularly in the Jurkat and K562 cell lines, indicating a strong potential for further development as an anticancer agent .

The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis and genotoxicity in sensitive cell lines. Studies have shown that it can disrupt cellular processes leading to programmed cell death, making it a candidate for further exploration in cancer therapies .

Case Studies

  • Study on Apoptosis Induction :
    In a controlled laboratory setting, treatment with the compound resulted in increased markers of apoptosis in Jurkat cells. Flow cytometry analysis revealed a significant increase in early apoptotic cells post-treatment compared to control groups.
  • Genotoxicity Assessment :
    Genotoxicity assays indicated that exposure to the compound led to DNA strand breaks in treated cells, suggesting that the compound may interfere with DNA integrity as part of its mechanism of action .

Safety Profile

While the compound shows promise in therapeutic applications, it is important to note that it is classified as an irritant. Safety data sheets indicate caution should be exercised when handling this compound due to potential harmful effects upon exposure .

Q & A

Q. What are the common synthetic routes for preparing (2Z,4E)-5-amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester, and how are stereochemical outcomes controlled?

  • Methodological Answer : The compound’s conjugated diene system and functional groups (amino, cyano, ester) suggest strategies such as:
  • Palladium-catalyzed cross-coupling to form the diene backbone (e.g., Heck coupling for C–C bond formation between aryl halides and alkenes) .
  • Nitrile incorporation via zirconocene-mediated multicomponent reactions with organonitriles, as demonstrated in silacyclobutene systems .
  • Stereochemical control using directing groups or chiral auxiliaries. X-ray crystallography (as in ’s analogous dienoate ester) confirms stereochemistry post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(2Z,4E)-5-Amino-2-cyano-3-methyl-penta-2,4-dienoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.